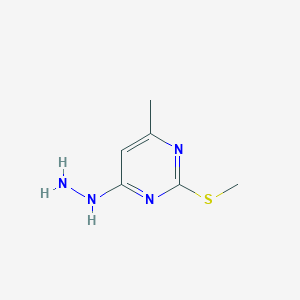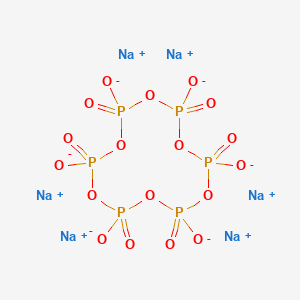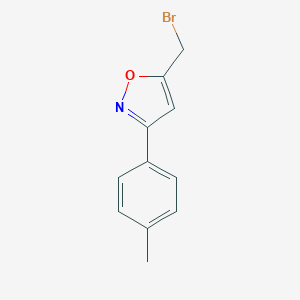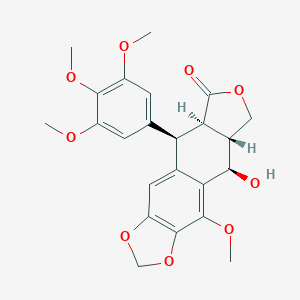
5-Methoxypodophyllotoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxypodophyllotoxin is a potent lignan with the molecular formula C23H24O9 . It is recognized for its broad-spectrum pharmacological activities . It was first isolated from seeds of Linum flavum .
Synthesis Analysis
The synthesis of 5-Methoxypodophyllotoxin involves complex chemical reactions. The production of synthetic derivatives that could suffice for the clinical limitations of these naturally occurring compounds is not economically feasible .Molecular Structure Analysis
The molecular structure of 5-Methoxypodophyllotoxin is characterized by four conjugated rings system and a free-rotating tri-substituted benzene ring .Chemical Reactions Analysis
The chemical reactions of 5-Methoxypodophyllotoxin are related to their effect on tubulin assembly .Physical And Chemical Properties Analysis
5-Methoxypodophyllotoxin has a density of 1.4±0.1 g/cm3, a boiling point of 605.0±55.0 °C at 760 mmHg, and a flash point of 208.7±25.0 °C . It has a molar refractivity of 111.0±0.3 cm3, a polar surface area of 102 Å2, and a molar volume of 326.4±3.0 cm3 .Applications De Recherche Scientifique
Production in Cell Cultures
5-Methoxypodophyllotoxin has been studied for its production in plant cell cultures. Wichers et al. (1990) found that cell cultures of Linum flavum can produce 5-methoxypodophyllotoxin in amounts comparable to those in fully differentiated plants, dependent on the hormonal balance of the growth medium (Wichers, Harkes, & Arroo, 1990). Uden et al. (1991) improved the production of 5-methoxypodophyllotoxin using a selected root culture of Linum flavum, finding that omitting naphthaleneacetic acid from the medium and feeding the cultures with phenylpropanoids like L-tyrosine and L-phenylalanine significantly increased the levels of 5-methoxypodophyllotoxin (Uden, Pras, Homan, & Malingré, 1991).
Cytotoxicity and Antitumor Activities
The cytotoxicity of 5-methoxypodophyllotoxin has been a key area of research. Van Uden et al. (1992) developed a method for isolating 5-methoxypodophyllotoxin from Linum flavum root cultures, noting its comparable cytotoxic potency to podophyllotoxin against EAT and HeLa cells (Van Uden, Homan, Woerdenbag, Pras, Malingré, Wichers, & Harkes, 1992). Doussot et al. (2016) explored the antiproliferative activities of extracts from Linum species, finding a strong correlation between the lignan content of the extracts and their antiproliferative activity, particularly highlighting 6-methoxypodophyllotoxin (Doussot, Mathieu, Colas, Molinié, Corbin, Montguillon, Moreno Y Banuls, Renouard, Lamblin, Dupré, Maunit, Kiss, Hano, & Lainé, 2016).
Biosynthesis Pathways
Research into the biosynthesis pathways of 5-methoxypodophyllotoxin has also been significant. Xia et al. (2000) investigated the biosynthetic pathways of podophyllotoxin and 5-methoxypodophyllotoxin in Podophyllum peltatum and Linum flavum, establishing that their pathways involve dirigent mediated coupling of E-coniferyl alcohol (Xia, Costa, Proctor, Davin, & Lewis, 2000).
In Vitro Studies
Several in vitro studies have highlighted the potential of 5-methoxypodophyllotoxin. For instance, Sudo et al. (1998) examined the inhibitory effects of podophyllotoxin derivatives, including 5-methoxypodophyllotoxin, on herpes simplex virus replication, demonstrating its selective inhibition of the virus in MRC-5 cells (Sudo, Konno, Shigeta, & Yokota, 1998).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
128443-52-7 |
|---|---|
Nom du produit |
5-Methoxypodophyllotoxin |
Formule moléculaire |
C23H24O9 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(5R,5aR,8aR,9R)-5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C23H24O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,12,16-17,19,24H,8-9H2,1-4H3/t12-,16+,17-,19+/m0/s1 |
Clé InChI |
PDQAOYGENRRPQO-UXDKQJBESA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=C(C5=C(C=C24)OCO5)OC)O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=C(C5=C(C=C24)OCO5)OC)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=C(C5=C(C=C24)OCO5)OC)O |
Autres numéros CAS |
128443-52-7 |
Synonymes |
5-methoxypodophyllotoxin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



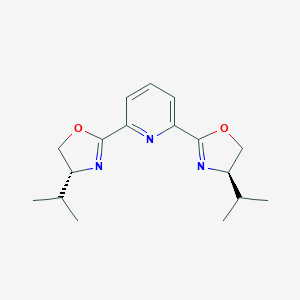
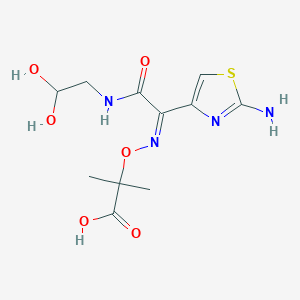
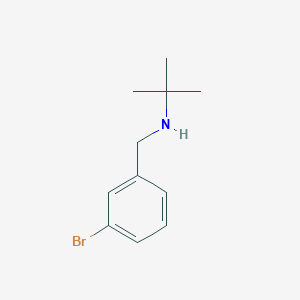
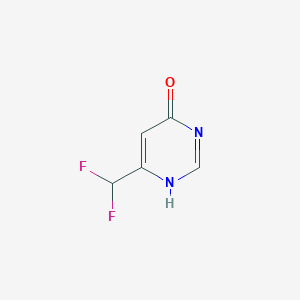
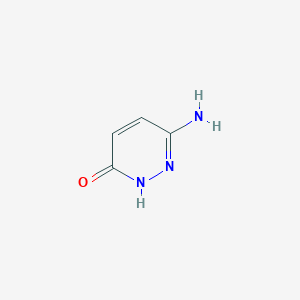
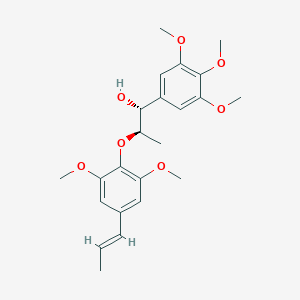
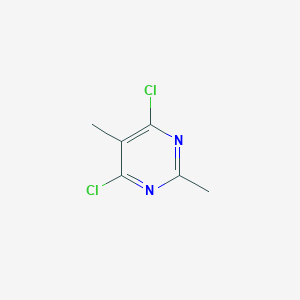
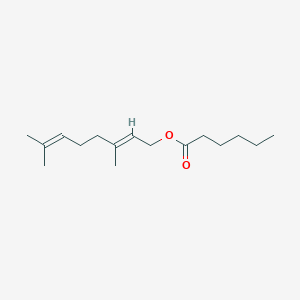
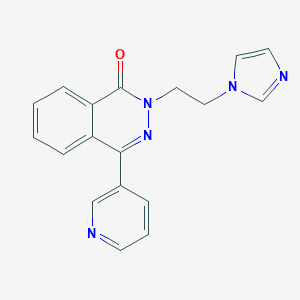
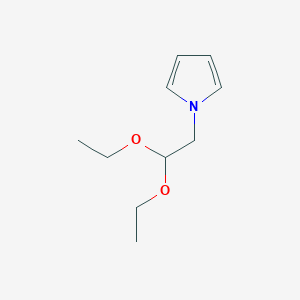
![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
